molecular formula C14H12ClN3OS B6054390 2-[(4-chlorobenzyl)thio]-4-ethyl-6-oxo-1,6-dihydro-5-pyrimidinecarbonitrile

2-[(4-chlorobenzyl)thio]-4-ethyl-6-oxo-1,6-dihydro-5-pyrimidinecarbonitrile

Cat. No. B6054390
M. Wt: 305.8 g/mol
InChI Key: JTPUTDDJQPCMEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4-chlorobenzyl)thio]-4-ethyl-6-oxo-1,6-dihydro-5-pyrimidinecarbonitrile is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is also known as CBZTP and is a member of the pyrimidine family.

Scientific Research Applications

CBZTP has been extensively studied for its potential applications in various fields. It has been shown to have antimicrobial, anticancer, and antiviral properties. CBZTP has been found to be effective against a wide range of microorganisms, including bacteria, fungi, and viruses. It has also been shown to inhibit the growth of cancer cells, making it a potential candidate for cancer treatment.

Mechanism of Action

The mechanism of action of CBZTP is not fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in the biosynthesis of nucleic acids. This leads to the disruption of DNA replication and cell division, ultimately leading to cell death.
Biochemical and Physiological Effects:
CBZTP has been shown to have a range of biochemical and physiological effects. It has been found to induce apoptosis, inhibit cell proliferation, and inhibit the production of reactive oxygen species. CBZTP has also been shown to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

One of the advantages of CBZTP is its high yield during synthesis, making it readily available for scientific research. It also has a relatively simple structure, making it easy to modify for specific applications. However, one of the limitations of CBZTP is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of CBZTP. One area of research could focus on the development of more efficient synthesis methods for CBZTP. Another area of research could focus on the modification of CBZTP to enhance its antimicrobial, anticancer, and antiviral properties. Additionally, further studies could be conducted to investigate the potential use of CBZTP in the treatment of other diseases, such as neurodegenerative diseases and cardiovascular diseases.
Conclusion:
In conclusion, CBZTP is a chemical compound that has potential applications in various fields. Its antimicrobial, anticancer, and antiviral properties make it an attractive candidate for scientific research. The synthesis of CBZTP is relatively simple, and the yield is high, making it readily available for experimentation. While there are some limitations to the use of CBZTP, its potential benefits make it a promising area of study for future research.

Synthesis Methods

The synthesis of CBZTP involves the reaction of 4-chlorobenzyl chloride with thiourea in the presence of a base, followed by the reaction of the resulting intermediate with ethyl cyanoacetate. The final product is obtained by the addition of an acid to the reaction mixture. The synthesis of CBZTP is relatively simple, and the yield is high, making it an attractive compound for scientific research.

properties

IUPAC Name

2-[(4-chlorophenyl)methylsulfanyl]-4-ethyl-6-oxo-1H-pyrimidine-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN3OS/c1-2-12-11(7-16)13(19)18-14(17-12)20-8-9-3-5-10(15)6-4-9/h3-6H,2,8H2,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTPUTDDJQPCMEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=O)NC(=N1)SCC2=CC=C(C=C2)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.